(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate
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Overview
Description
(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate is an organic compound with the molecular formula C19H21BrO3 and a molecular weight of 377.28 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a tert-butylbenzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This is followed by esterification with 4-tert-butylbenzoic acid under acidic conditions to form the final product .
Bromination: 2-methoxyphenol is brominated using bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at a controlled temperature.
Esterification: The brominated product is then esterified with 4-tert-butylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Hydrolysis: Formation of 4-tert-butylbenzoic acid and 5-bromo-2-methoxyphenol.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways . The ester group facilitates the compound’s entry into cells, where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the ester functionality.
4-tert-Butylbenzoic acid: Contains the tert-butylbenzoate moiety but lacks the bromine and methoxy groups.
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Similar structure with an imine group instead of the ester group.
Uniqueness
(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both bromine and methoxy groups allows for diverse chemical modifications, while the ester group enhances its solubility and cellular uptake.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO3/c1-19(2,3)15-7-5-13(6-8-15)18(21)23-12-14-11-16(20)9-10-17(14)22-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHQADHYVWMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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